molecular formula C10H19N3 B11736653 1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11736653
M. Wt: 181.28 g/mol
InChI Key: IVCDGFDOTKZJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: Lacks the 3-methylbutyl group, resulting in different chemical properties and applications.

    3-methyl-1H-pyrazole: Contains a single methyl group, leading to variations in reactivity and biological activity.

    1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine:

Uniqueness

1,5-dimethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1,5-dimethyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-8(2)5-6-11-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3

InChI Key

IVCDGFDOTKZJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.